Decanoyl peroxide Decanoyl peroxide Didecanoyl peroxide appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises, contamination, and friction. Above a given "Control Temperature" they decompose violently.
Brand Name: Vulcanchem
CAS No.: 762-12-9
VCID: VC0525441
InChI: InChI=1S/C20H38O4/c1-3-5-7-9-11-13-15-17-19(21)23-24-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
SMILES: CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol

Decanoyl peroxide

CAS No.: 762-12-9

Cat. No.: VC0525441

Molecular Formula: C20H38O4

Molecular Weight: 342.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decanoyl peroxide - 762-12-9

Specification

CAS No. 762-12-9
Molecular Formula C20H38O4
Molecular Weight 342.5 g/mol
IUPAC Name decanoyl decaneperoxoate
Standard InChI InChI=1S/C20H38O4/c1-3-5-7-9-11-13-15-17-19(21)23-24-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Standard InChI Key XJOBOFWTZOKMOH-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC
Canonical SMILES CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Decanoyl peroxide, systematically named decanoyl decaneperoxoate, consists of two decanoyl groups linked by a peroxide bond. Its molecular structure is defined by the SMILES notation CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC, reflecting the symmetric arrangement of the two 10-carbon chains . The compound’s IUPAC name and structural configuration underscore its role as a diacyl peroxide, a class known for generating free radicals upon thermal or chemical decomposition.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight342.5 g/mol
CAS Number762-12-9
AppearanceWhite crystalline solid
Density0.91–0.93 g/cm³
SolubilityInsoluble in water

Synthesis and Production

Thermal Decomposition and Kinetic Behavior

Decomposition Mechanisms

Decanoyl peroxide decomposes thermally via homolytic cleavage of the peroxide bond, generating decanoyloxy radicals (C9H19COO\text{C}_9\text{H}_{19}\text{COO}^\bullet) . These radicals undergo secondary reactions, including:

  • Disproportionation: Formation of alkanes and alkenes (e.g., C18H36\text{C}_{18}\text{H}_{36} and C18H34\text{C}_{18}\text{H}_{34}).

  • Combination: Recombination to form dicarboxylic acids or esters .

A landmark study by Guillet and Gilmer (1969) demonstrated that decanoyl peroxide’s decomposition in hydrocarbon solvents follows first-order kinetics, with a disproportionation-to-combination ratio of ~0.2 . This ratio remains temperature-independent, suggesting a consistent reaction pathway across operational conditions .

Table 2: Decomposition Products and Yields

Temperature (°C)Major ProductsYield (%)
70Decane, 1-decene45–50
250Tetradecane, carboxylic acids60–65

Thermal Stability and Hazards

The compound’s instability is quantified by its Self-Accelerating Decomposition Temperature (SADT), though specific data for decanoyl peroxide remains unreported in accessible studies . Comparative analyses with lauroyl peroxide (LP) suggest similar hazards, including exothermic runaway reactions upon contamination with acids or metals . Storage below 25°C in inert atmospheres is critical to prevent spontaneous decomposition .

Industrial Applications

Polymerization Initiator

Decanoyl peroxide is widely used to initiate free radical polymerization in low-density polyethylene (LDPE) production. Its moderate half-life at 70–100°C makes it ideal for controlling reaction rates in suspension and bulk polymerization systems . For example, in LDPE manufacturing, it facilitates ethylene monomer cross-linking, enhancing polymer branching and melt strength .

Specialty Chemical Synthesis

Emerging applications include synthesizing peroxyesters and ketone peroxides, which serve as intermediates in pharmaceuticals and agrochemicals . Its role in generating alkyl radicals also supports surface modification of polymers and nanomaterials .

Comparative Analysis with Related Peroxides

Reactivity Trends

Compared to lauroyl (C12) and octanoyl (C8) peroxides, decanoyl peroxide exhibits intermediate decomposition rates due to its chain length . Shorter-chain peroxides (e.g., octanoyl) decompose faster but generate less stable radicals, while longer chains (e.g., lauroyl) offer slower initiation, suitable for high-temperature processes .

Table 3: Decomposition Half-Lives at 70°C

PeroxideHalf-Life (h)
Octanoyl0.8
Decanoyl1.2
Lauroyl2.5

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